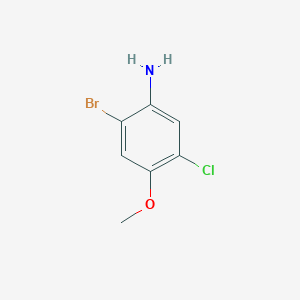

![molecular formula C11H15F3N2O B3150250 2-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)-aniline CAS No. 685533-95-3](/img/structure/B3150250.png)

2-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)-aniline

Vue d'ensemble

Description

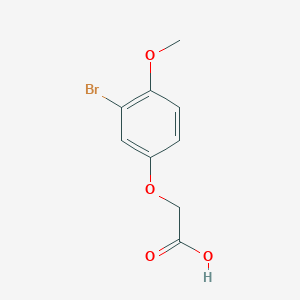

“2-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)-aniline” is a chemical compound with the molecular formula C11H15F3N2O and a molecular weight of 248.24 . It is a specialty product used for proteomics research .

Molecular Structure Analysis

The molecular structure of “2-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)-aniline” is represented by the formula C11H15F3N2O . This indicates that the molecule consists of 11 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Applications De Recherche Scientifique

Conversion of Biomass to Valuable Chemicals

Aniline derivatives, including those with functionalities similar to the compound , have been studied in the context of converting plant biomass into valuable chemicals. For instance, the conversion of plant biomass to furan derivatives, which can be used in the production of polymers, functional materials, and fuels, highlights the significance of aniline derivatives in sustainable chemistry. This review emphasizes the potential of biomass-derived chemicals as alternatives to non-renewable hydrocarbon sources, indicating a broad area of application for compounds like aniline derivatives in green chemistry and materials science (Chernyshev, Kravchenko, & Ananikov, 2017).

Synthesis and Structural Properties

The synthesis and structural characterization of novel substituted anilines and their derivatives for potential use in various fields, including materials science and pharmaceuticals, have been explored. For example, the reaction of chloral with substituted anilines leading to the formation of 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcases the versatility of aniline derivatives in synthesizing novel compounds with potential applications in drug development and materials science (Issac & Tierney, 1996).

Environmental Stability and Degradation

Research into the environmental stability and degradation pathways of aniline derivatives, such as nitisinone (a compound related in functionality to the inquiry), offers insights into their environmental impact and potential applications in environmental science. Studies using liquid chromatography and mass spectrometry (LC-MS/MS) to understand the stability and degradation products of such compounds under various conditions can inform their safe use and disposal (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Chemical Fixation of CO2

The chemical fixation of CO2 with aniline derivatives into functionalized azole compounds represents an innovative approach to utilizing CO2 as a carbon source for synthesizing valuable chemicals. This method opens up new avenues for using aniline derivatives in carbon capture and utilization technologies, providing a pathway to mitigate carbon emissions while producing industrially relevant compounds (Vessally, Didehban, Babazadeh, Hosseinian, & Edjlali, 2017).

Propriétés

IUPAC Name |

2-[2-(dimethylamino)ethoxy]-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N2O/c1-16(2)5-6-17-10-4-3-8(7-9(10)15)11(12,13)14/h3-4,7H,5-6,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDDGJVGQBJBFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=C(C=C(C=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-fluorophenyl)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3150171.png)

![N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide](/img/structure/B3150183.png)

![7-(2-Thienyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3150195.png)

![N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B3150205.png)

![2-[(3-methylbenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3150217.png)

![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3150218.png)

![6-(Tert-butylsulfonyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B3150221.png)

![4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B3150242.png)